![molecular formula C23H18BrN3O2 B2400361 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide CAS No. 136987-58-1](/img/structure/B2400361.png)

2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

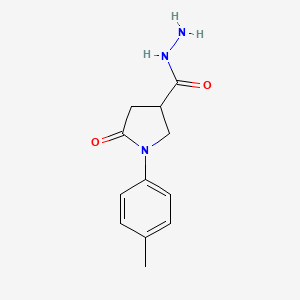

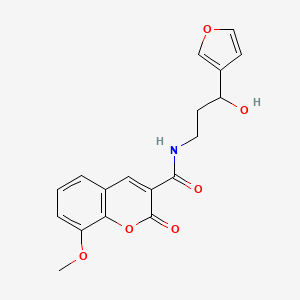

2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide is a chemical compound with the molecular formula C23H18BrN3O2 . It has a molecular weight of 448.31 . This compound is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide consists of a quinolinyl group attached to a phenyl group via a bromine atom . This structure is further linked to an acetohydrazide group through a phenoxy bridge .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide include its molecular weight (448.31), molecular formula (C23H18BrN3O2), and its structural formula . Other properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications

Synthesis of Heterocycles

Quinoline derivatives are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles , most of which show unique biological activities.

Antimicrobial Potential

Some quinoline derivatives have been utilized as ligands for the synthesis of complexes of Zn (II), Co (II), Cu (II), Ni (II), and Mn (II) . These complexes can exhibit antimicrobial properties, making them potentially useful in the treatment of various infections.

Antiviral Applications

Quinoline derivatives have also been studied for their antiviral properties . The development of new antiviral drugs is crucial in the fight against various viral diseases.

Antioxidant Activity

Quinoline derivatives have been investigated for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Drug Development

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Synthesis of Fused Ring Systems

Quinoline derivatives have been used in the synthesis of fused ring systems . These complex structures are often found in natural products and pharmaceuticals, and their synthesis can be challenging.

properties

IUPAC Name |

2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN3O2/c24-17-8-11-21-20(12-17)19(15-4-2-1-3-5-15)13-22(26-21)16-6-9-18(10-7-16)29-14-23(28)27-25/h1-13H,14,25H2,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXWHLIDUJTINK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2400284.png)

![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400286.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3,5-difluorophenyl)acetamide](/img/structure/B2400287.png)

![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)

![ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2400293.png)

![[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2400300.png)